(3-(Fluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone
Overview
Description
(3-(Fluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C10H17FN2O and its molecular weight is 200.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- A study focused on the synthesis and structural exploration of a novel bioactive heterocycle, highlighting antiproliferative activity and detailed structure characterization through various spectroscopic methods and X-ray diffraction. This type of research illustrates the compound's relevance in medicinal chemistry and drug discovery, particularly in synthesizing compounds with potential biological activities (Benaka Prasad et al., 2018).
Drug Development and Pharmacokinetics
- Another research study focused on the preclinical disposition of GDC-0973, a compound similar in complexity, to understand its pharmacokinetics and relationship to efficacy in cancer models. This highlights the use of such compounds in developing therapeutic agents, emphasizing the importance of understanding their disposition and efficacy in preclinical models (Choo et al., 2012).
Anticancer Activity
- Research on the synthesis and antileukemic activity of novel piperidine derivatives, including structure-activity relationships, provides insight into the chemical modifications that enhance biological activity. Such studies are crucial for designing more effective anticancer agents (Vinaya et al., 2011).
Synthetic Methodologies
- Investigations into the synthesis of complex molecules and the characterization of their crystal structures via DFT studies demonstrate the compound's utility in organic synthesis and material science. This research can contribute to the development of new synthetic routes and the understanding of molecular properties (Huang et al., 2021).
Neuroprotective Activities
- A study on the synthesis and evaluation of aryloxyethylamine derivatives for neuroprotective activities showcases the potential therapeutic applications of such compounds in neurology and pharmacology. This research underlines the importance of chemical synthesis in discovering new neuroprotective agents (Zhong et al., 2020).
Properties
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-piperidin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-4-8-6-13(7-8)10(14)9-2-1-3-12-5-9/h8-9,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRMBFKWVOHHTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CC(C2)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.